molecular formula C21(13C)H26D3FN3O9P B1191610 Sofosbuvir 13CD3

Sofosbuvir 13CD3

Cat. No.: B1191610
M. Wt: 533.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir 13CD3 is the isotope labelled analog of Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Sofosbuvir, a nucleotide analog prodrug, inhibits the hepatitis C virus (HCV) NS5B polymerase. It undergoes intracellular activation to form its active triphosphate, GS-461203, and then metabolizes into the inactive form, GS-331007. GS-331007 is the primary focus in clinical pharmacology studies due to its significant systemic exposure and its correlation with viral kinetics observed for Sofosbuvir (Kirby et al., 2015).

Bibliometric Analysis of Global Research

  • A bibliometric analysis shows that research on Sofosbuvir has been intense in recent years, indicating its significant impact in the field of antiviral treatments, particularly in the context of hepatitis C. This study provides insights into the global research landscape and contributions in this field (Hernández-Vásquez & Rosselli, 2017).

Resistance Mechanisms

  • Research has been conducted on the resistance mechanisms against Sofosbuvir. The study of low-frequency treatment-emergent substitutions in the NS5B polymerase of HCV, such as L159F and V321A, contributes to understanding the drug's resistance profile and its high barrier to resistance (Donaldson et al., 2015).

Drug Interactions and Binding Analysis

  • An investigation of Sofosbuvir's interaction with human serum albumin using spectroscopic and molecular docking methods has provided valuable information about its binding mechanisms. This understanding is crucial for determining the pharmacokinetics and pharmacodynamics of the drug (Yang et al., 2016).

Repurposing for COVID-19

  • Sofosbuvir has been evaluated as a potential treatment for COVID-19 due to its efficacy against other positive-strand RNA viruses. A clinical trial was designed to assess its effectiveness, illustrating the drug's potential beyond HCV treatment (Sayad et al., 2020).

Properties

Molecular Formula

C21(13C)H26D3FN3O9P

Molecular Weight

533.46

Synonyms

Sofosbuvir-13C-D3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.